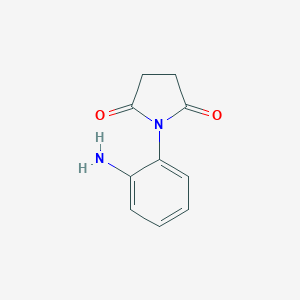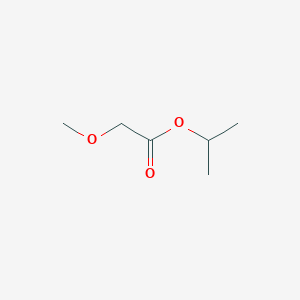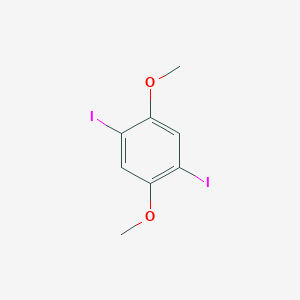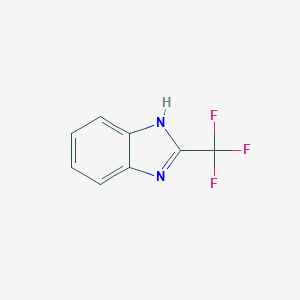![molecular formula C15H18N2O B189299 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone CAS No. 38199-31-4](/img/structure/B189299.png)
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are found throughout the body and are involved in various physiological processes such as pain sensation, inflammation, and immune response. By binding to these receptors, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 modulates their activity, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensation in animal models of neuropathic pain. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Furthermore, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its well-characterized mechanism of action. Due to its partial agonist activity at CB1 and CB2 receptors, the effects of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 can be easily studied in vitro and in vivo. Additionally, the synthesis method for 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied and optimized, resulting in high yields of pure compound.
One limitation of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its potential for off-target effects. While 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 is selective for CB1 and CB2 receptors, it may also interact with other receptors and signaling pathways, leading to unintended effects. Additionally, the use of synthetic cannabinoids such as 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments may not accurately reflect the effects of endogenous cannabinoids in the body.
Future Directions
There are several future directions for research on 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2. One area of interest is the development of novel compounds that have improved selectivity and potency for CB1 and CB2 receptors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2, particularly in the context of neurological disorders and cancer. Finally, studies are needed to determine the safety and efficacy of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in humans, which will be critical for its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 involves the reaction of indole-3-carboxaldehyde with 2-piperidinone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, which can be purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields of pure 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2.
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
properties
CAS RN |
38199-31-4 |
|---|---|
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone |
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H18N2O/c18-15-7-3-4-9-17(15)10-8-12-11-16-14-6-2-1-5-13(12)14/h1-2,5-6,11,16H,3-4,7-10H2 |
InChI Key |
MHDIVKHYLSDJNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




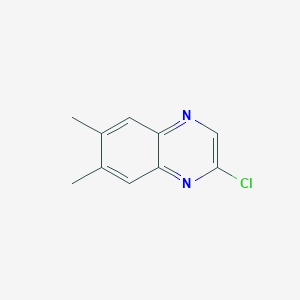


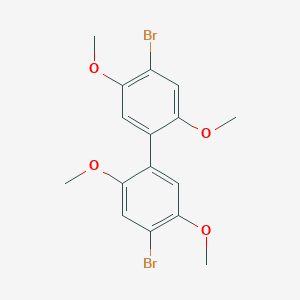
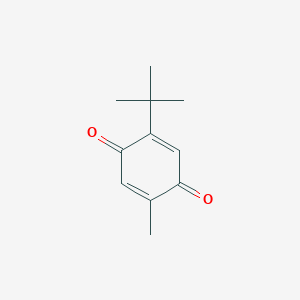
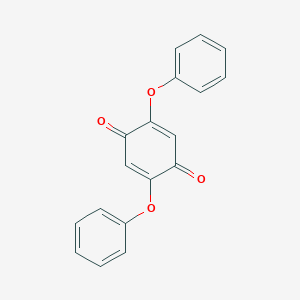
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
